5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
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Overview
Description
5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a complex organic compound characterized by its unique structure, which includes a benzyloxy group, a phenoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Attachment of the benzyloxy and phenoxy groups: These groups can be introduced through nucleophilic substitution reactions using appropriate benzyl and phenol derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyloxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group would yield quinones, while reduction of nitro groups would yield amines.
Scientific Research Applications
5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group is known to enhance the compound’s binding affinity and stability, while the benzyloxy and phenoxy groups can modulate its reactivity and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-2-[1-methyl-4-phenoxy-1H-pyrazol-3-yl]phenol: Lacks the trifluoromethyl group, which may result in different binding affinities and reactivity.
5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(methyl)-1H-pyrazol-3-yl]phenol: The methyl group replaces the trifluoromethyl group, potentially altering its chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 5-(benzyloxy)-2-[1-methyl-4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol makes it unique compared to similar compounds. This group enhances the compound’s stability, binding affinity, and overall reactivity, making it a valuable tool in various scientific applications.
Properties
CAS No. |
6553-09-9 |
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Molecular Formula |
C24H19F3N2O3 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
2-[1-methyl-4-phenoxy-5-(trifluoromethyl)pyrazol-3-yl]-5-phenylmethoxyphenol |
InChI |
InChI=1S/C24H19F3N2O3/c1-29-23(24(25,26)27)22(32-17-10-6-3-7-11-17)21(28-29)19-13-12-18(14-20(19)30)31-15-16-8-4-2-5-9-16/h2-14,30H,15H2,1H3 |
InChI Key |
JSCHWDFVVMEXNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=C(C=C(C=C2)OCC3=CC=CC=C3)O)OC4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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